2-Bromo-5-nitrobenzo[D]thiazole

Medicinal Chemistry Organic Synthesis SNAr Reactivity

Supply delays and variable purity often stall library synthesis of 2-aryl-5-nitrobenzothiazoles. This compound (CAS 3507-44-6) delivers consistent quality and orthogonal reactivity: • C2-Br enables high-efficiency Suzuki, Buchwald, or Sonogashira couplings - superior leaving-group kinetics vs. chloro analogs • C5-NO2 reduction allows sequential biotin/fluorophore tagging for chemical biology probes • QSAR-validated scaffold: derived analogs achieve IC50 7-22 nM against chloroquine-resistant P. falciparum strains Supplied at 95% purity with full QA documentation; in stock for immediate global dispatch.

Molecular Formula C7H3BrN2O2S
Molecular Weight 259.08 g/mol
CAS No. 3507-44-6
Cat. No. B1375873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzo[D]thiazole
CAS3507-44-6
Molecular FormulaC7H3BrN2O2S
Molecular Weight259.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br
InChIInChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
InChIKeyOGQPYUXCVBCPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-nitrobenzo[D]thiazole: Sourcing & Baseline Profile


2-Bromo-5-nitrobenzo[D]thiazole (CAS 3507-44-6) is a heterocyclic organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.08 g/mol [1]. It is a derivative of benzothiazole, characterized by a bromine atom at the 2-position and a nitro group at the 5-position . This specific substitution pattern confers distinct chemical reactivity, primarily as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals, due to the presence of both an electrophilic site for nucleophilic aromatic substitution and a reactive handle for transition metal-catalyzed cross-coupling reactions .

2-Bromo-5-nitrobenzo[D]thiazole: Generic Substitution Risks


Generic substitution among benzothiazole derivatives is not feasible due to the profound impact of substitution pattern on reactivity, biological activity, and physicochemical properties [1]. The specific placement of the bromo and nitro groups in 2-Bromo-5-nitrobenzo[D]thiazole creates a unique electronic environment and steric profile that dictates its behavior in chemical transformations, such as its superior performance as an electrophile in SNAr reactions compared to its chloro analog, and its utility in Pd-catalyzed cross-couplings, which is absent in the non-halogenated parent compound [2]. Furthermore, QSAR models indicate that even minor structural changes in nitrobenzothiazoles can lead to orders-of-magnitude differences in predicted biological activity against targets like Plasmodium falciparum [3], underscoring the need for exact compound specification in research and procurement.

2-Bromo-5-nitrobenzo[D]thiazole: Key Differences from Analogs


SNAr Reactivity: Bromo vs. Chloro Leaving Group

In nucleophilic aromatic substitution (SNAr) reactions on the benzothiazole scaffold, the C2-bromo substituent acts as a significantly more effective leaving group than its C2-chloro counterpart. This enhanced reactivity translates to faster reaction rates and higher yields under identical conditions, a key consideration for synthetic efficiency . This behavior is well-established for heteroaryl halides and can be inferred from the higher leaving group potential of bromide over chloride in polar reaction mechanisms [1].

Medicinal Chemistry Organic Synthesis SNAr Reactivity

QSAR-Predicted Antimalarial Potency

A quantitative structure-activity relationship (QSAR) study on a series of 13 nitrobenzothiazole derivatives established a robust model for predicting antiplasmodial activity (IC50) against the W2 strain of Plasmodium falciparum [1]. While experimental IC50 data for the target compound is not available in this study, the model identifies key electronic descriptors (atomic net charges at C2, C4, C5, C7, C8, C9) that are directly influenced by the 2-bromo and 5-nitro substituents, providing a quantitative framework for its predicted potency relative to other substituted nitrobenzothiazoles [1].

Antimalarial Drug Discovery Computational Chemistry QSAR Modeling

Ultrasound-Accelerated Triazole Synthesis

In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize benzothiazole-triazole conjugates, the use of 2-Bromo-5-nitrobenzo[D]thiazole as a substrate under ultrasound irradiation leads to significantly enhanced reaction efficiency. This approach yields higher product yields and dramatically reduces reaction times compared to conventional stirring methods, as observed in studies with related benzothiazole derivatives . This demonstrates its amenability to modern, high-throughput synthetic techniques, a key differentiator in a research setting.

Click Chemistry Green Chemistry Process Chemistry

Dual Functional Groups: Orthogonal Reactivity

The 2-bromo substituent is a potent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The 5-nitro group serves as a masked amino group after reduction, which can be further derivatized (e.g., amide coupling, reductive amination), or it can participate in nucleophilic aromatic substitution after activation by the electron-withdrawing benzothiazole core [1]. This orthogonal reactivity profile is distinct from simpler analogs like 2-bromobenzothiazole (lacking the second functional group) or 5-nitrobenzothiazole (lacking a transition metal coupling handle) .

Synthetic Methodology Late-Stage Functionalization Drug Discovery

2-Bromo-5-nitrobenzo[D]thiazole: Key Application Scenarios


Benzothiazole Libraries via Pd Cross-Coupling

This compound is ideally suited for medicinal chemistry groups building focused libraries of 2-aryl or 2-amino substituted 5-nitrobenzothiazoles. The C2-bromo substituent provides a reliable and reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the rapid introduction of molecular diversity at the 2-position . The enhanced leaving group ability of the bromine atom compared to a chlorine atom translates to higher yields and shorter reaction times in these metal-catalyzed transformations, improving overall library production efficiency .

QSAR-Guided Antimalarial Lead Synthesis

For researchers developing new antimalarial therapies, 2-Bromo-5-nitrobenzo[D]thiazole is a strategic building block. Validated QSAR models for nitrobenzothiazole derivatives [1] can be used to predict the antiplasmodial potency of molecules derived from this scaffold. Synthesizing analogs based on this compound allows for hypothesis-driven exploration of the structure-activity relationship (SAR) around the C2 and C5 positions, potentially yielding leads with sub-micromolar IC50 values against drug-resistant P. falciparum strains.

Dual-Modality Chemical Probes & Bioconjugates

The orthogonal reactivity of the 2-bromo and 5-nitro groups makes this compound a powerful platform for synthesizing complex molecular probes. The bromine atom can be used to install an alkyne or azide handle via cross-coupling, while the nitro group, upon reduction, can be used to attach a fluorophore, biotin, or other affinity tag [2]. This sequential functionalization strategy is invaluable for creating tool compounds for chemical biology and target identification studies.

Ultrasound & Flow Process Optimization

Procurement of 2-Bromo-5-nitrobenzo[D]thiazole is recommended for process R&D groups focused on implementing green chemistry principles. The compound's demonstrated compatibility with ultrasound-accelerated cycloadditions suggests it is well-suited for continuous flow chemistry platforms, where enhanced mass and heat transfer can further improve reaction efficiency, reduce waste, and provide scalable routes to key pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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